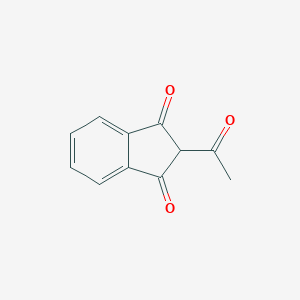

2-Acetyl-1H-indene-1,3(2H)-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

2-acetylindene-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O3/c1-6(12)9-10(13)7-4-2-3-5-8(7)11(9)14/h2-5,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGLKFWMIZOJHCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1C(=O)C2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20150354 | |

| Record name | 1,3-Indandione, 2-acetyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20150354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1133-72-8 | |

| Record name | 2-Acetyl-1H-indene-1,3(2H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1133-72-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Indandione, 2-acetyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001133728 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Indandione, 2-acetyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20150354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: Unveiling a Versatile Heterocyclic Scaffold

An In-Depth Technical Guide to 2-Acetyl-1H-indene-1,3(2H)-dione (CAS: 1133-72-8)

This compound, often referred to as 2-acetyl-1,3-indandione (AID), is a cyclic β-triketone that has garnered significant interest within the scientific community.[1][2] Its unique structural framework, characterized by a fused bicyclic system with three carbonyl groups, imparts a rich and complex chemical personality. This guide, intended for researchers and drug development professionals, moves beyond a simple recitation of facts to provide a deeper understanding of the molecule's fundamental properties, reactivity, and its burgeoning potential as a building block in medicinal chemistry and materials science. We will explore the critical interplay of its tautomeric forms, delve into rational synthetic strategies, and illuminate its application as a precursor to complex, biologically active molecules.

Core Physicochemical and Structural Characteristics

The foundational properties of a molecule are paramount to its application. For this compound, its solid-state nature and thermal stability are key handling parameters for any laboratory setting.

| Property | Value | Source |

| CAS Number | 1133-72-8 | [3] |

| Molecular Formula | C₁₁H₈O₃ | [2][3] |

| Molecular Weight | 188.18 g/mol | [2][3] |

| Appearance | Solid | [4] |

| Melting Point | 109-112 °C | [2][4] |

| Storage Temperature | 2-8°C | [2] |

Tautomerism: The Key to Reactivity

A defining feature of 2-acetyl-1,3-indandione is its existence in a state of tautomeric equilibrium.[1] As a β-dicarbonyl compound, it readily interconverts between its triketo form and various enol forms. This keto-enol tautomerism is not merely a structural curiosity; it is the cornerstone of the molecule's reactivity, influencing its acidity, nucleophilicity, and its ability to coordinate with metal ions. The enol form is stabilized by a strong intramolecular hydrogen bond, forming a six-membered ring that delocalizes electron density.[5]

This phenomenon is also responsible for its interesting photophysical properties, including an excited-state intramolecular proton transfer (ESIPT) process, which has been a subject of both experimental and theoretical studies.[1]

Caption: Keto-enol tautomerism of 2-acetyl-1,3-indandione.

Strategic Synthesis: A Methodological Approach

The synthesis of the indane-1,3-dione core is a classic and robust transformation in organic chemistry. While several specific methods exist for the 2-acetyl derivative, a common and illustrative approach involves the condensation of a dialkyl phthalate with a ketone.

Experimental Protocol: Claisen-Type Condensation

This protocol outlines a generalized procedure based on established condensation reactions for creating the indandione scaffold.[6][7][8] The choice of a strong base is critical; sodium ethoxide or sodium methoxide is typically used to generate the necessary enolate from the ketone for the initial nucleophilic attack on the phthalate ester.

-

Reaction Setup: A flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with a solution of sodium metal in absolute ethanol to generate sodium ethoxide in situ.

-

Reagent Addition: A mixture of diethyl phthalate and acetone is added dropwise to the stirred solution of sodium ethoxide at a controlled temperature. The causality here is crucial: the base deprotonates acetone, forming an enolate which then acts as the carbon nucleophile.

-

Condensation: The reaction mixture is heated to reflux for several hours. This provides the activation energy for the Claisen condensation, followed by an intramolecular Dieckmann condensation to form the five-membered ring.

-

Acidic Workup and Hydrolysis: After cooling, the reaction is quenched, and the intermediate sodium salt is hydrolyzed and decarboxylated by heating in the presence of an acid (e.g., sulfuric acid).[9] This step removes the ester group that would otherwise occupy the 2-position, yielding the parent indane-1,3-dione.

-

Acetylation: The resulting indane-1,3-dione can then be acetylated at the active methylene group (C2) using a suitable acetylating agent like acetyl chloride or acetic anhydride under appropriate conditions to yield the final product.

-

Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final, pure this compound.

Caption: General workflow for the synthesis of 2-acetyl-1,3-indandione.

Chemical Reactivity and Applications in Development

The true value of 2-acetyl-1,3-indandione lies in its utility as a versatile chemical intermediate. Its multiple reaction sites—the active methylene carbon, the acetyl group, and the two aromatic carbonyls—allow for a wide array of subsequent chemical modifications.

Precursor for Advanced Heterocyclic Systems

A significant application is its use as a scaffold for synthesizing more complex molecules, particularly nitrogen-containing heterocycles with therapeutic potential. For instance, it serves as a key starting material in the synthesis of 1,5-benzodiazepine derivatives, a class of compounds renowned for their diverse biological activities on the central nervous system.[10]

The typical reaction involves a condensation of 2-acetyl-1,3-indandione with o-phenylenediamine. The acidic protons and carbonyl groups of the indandione readily react with the diamine to form the characteristic seven-membered diazepine ring.

Caption: Pathway from indandione to a benzodiazepine scaffold.

Role in Biologically Active Molecules

While 2-acetyl-1,3-indandione itself is primarily a synthetic intermediate, the indane-1,3-dione core is present in numerous molecules with documented biological effects. Derivatives have been investigated for a range of activities:

-

Anticoagulant Properties: The indane-1,3-dione class is historically known for its anticoagulant (anti-blood clotting) activity, functioning as vitamin K antagonists.[7][11]

-

FGFR1 Inhibition: Recently, novel derivatives of 2-hydroxy-1H-indene-1,3(2H)-dione have been synthesized and evaluated as inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1), a potential target in cancer therapy.[12]

-

Antiproliferative Activity: Certain 2-arylidene-indan-1,3-dione derivatives have demonstrated antiproliferative activity against selected cancer cell lines, suggesting they may be promising candidates for further drug development.[11]

Chelation and Coordination Chemistry

The β-triketone structure makes 2-acetyl-1,3-indandione an excellent chelating agent, capable of forming stable coordination complexes with various metal ions.[2][13] This property is particularly pronounced in the deprotonated enol form, where the two oxygen atoms can act as a bidentate ligand. These metal complexes have applications in materials science, for example, lanthanide complexes of AID are known to exhibit strong luminescence upon UV irradiation.[2]

Analytical Characterization

Confirming the identity and purity of 2-acetyl-1,3-indandione requires a suite of standard analytical techniques.

-

NMR Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The spectra can be complex due to the presence of tautomers, but they provide definitive information about the carbon skeleton and proton environments.[14]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups. Strong absorption bands corresponding to the C=O stretches of the ketone groups are characteristic features.

-

X-ray Crystallography: For unambiguous determination of the solid-state structure, single-crystal X-ray diffraction is the gold standard, providing precise bond lengths, angles, and confirming the dominant tautomeric form in the crystal lattice.[14]

Conclusion and Future Outlook

This compound is more than just a catalog chemical; it is a highly functionalized and reactive scaffold with significant untapped potential. Its well-defined synthesis, fascinating tautomeric nature, and proven utility as a precursor for complex, biologically relevant molecules make it a valuable tool for medicinal chemists and materials scientists. Future research will likely focus on leveraging this core to develop novel therapeutics, particularly in oncology and infectious diseases, as well as exploring the unique photophysical properties of its metal complexes for advanced material applications.

References

-

Tautomeric forms of 2-acetylindan-1,3-dione. ResearchGate. Available at: [Link]

-

This compound | C11H8O3 | CID 70810. PubChem. Available at: [Link]

-

Pluskota, R., et al. (2021). Selected Drug-Likeness Properties of 2-Arylidene-indan-1,3-dione Derivatives—Chemical Compounds with Potential Anti-Cancer Activity. Pharmaceuticals. Available at: [Link]

- Birkenmeyer, R. D., & Specter, M. E. (1958). U.S. Patent No. 2,827,489. Washington, DC: U.S. Patent and Trademark Office.

-

CarboMer, Inc. ChemBuyersGuide.com. Available at: [Link]

-

2-ACETYL-1,3-INDANEDIONE | CAS#:1133-72-8. Chemsrc. Available at: [Link]

-

Indane-1,3-Dione: From Synthetic Strategies to Applications. MDPI. Available at: [Link]

-

Indane-1,3-Dione: From Synthetic Strategies to Applications. PubMed Central. Available at: [Link]

-

Jaber, M. F., et al. (2024). Design, synthesis and biological evaluation of novel 2-hydroxy-1 H-indene-1,3(2 H)-dione derivatives as FGFR1 inhibitors. Pharmacia. Available at: [Link]

-

Synthesis of 2-(Arylmethylene)-(1H)-indane-1,3-(2H)-diones as Potential Fungicidal and Bactericidal Agents. ResearchGate. Available at: [Link]

-

Ivanova, G., et al. (2003). Reaction of 2-acetyl-indane-1,3-dione with aniline - Schiff base or enamine? Journal of Molecular Structure. Available at: [Link]

-

Solid-state tautomerism in 2-carboxyindan-1,3-dione. PubMed. Available at: [Link]

-

Pavlović, G., et al. (2019). From 2-acetyl-indan-1,3-dione to 2H-1,5-benzodiazepines and their versatile applied features. Structural Dynamics. Available at: [Link]

- Preparation method of 1,3-indandione compounds. Google Patents.

-

Two tautomeric forms of 2-carbamido-1,3-indanedione. ResearchGate. Available at: [Link]

-

Keto-Enol Tautomerism. Chemistry LibreTexts. Available at: [Link]

-

1,3-Indandione Synthesis from Diethyl Ftalate. YouTube. Available at: [Link]

-

Terhemba, S. I., & Aondoaver, J. G. (2021). Chelation Effect of 2,4-Pentadione with Ni(II) and Cu(II) Ions. Chemistry Research Journal. Available at: [Link]

-

Hansen, P. E. (2023). Tautomerism of β-Diketones and β-Thioxoketones. Encyclopedia. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2-ACETYL-1,3-INDANEDIONE | 1133-72-8 [chemicalbook.com]

- 3. This compound | C11H8O3 | CID 70810 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-ACETYL-1,3-INDANEDIONE | CAS#:1133-72-8 | Chemsrc [chemsrc.com]

- 5. forskning.ruc.dk [forskning.ruc.dk]

- 6. mdpi.com [mdpi.com]

- 7. Indane-1,3-Dione: From Synthetic Strategies to Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. youtube.com [youtube.com]

- 10. From 2-acetyl-indan-1,3-dione to 2H-1,5-benzodiazepines and their versatile applied features - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Selected Drug-Likeness Properties of 2-Arylidene-indan-1,3-dione Derivatives—Chemical Compounds with Potential Anti-Cancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, synthesis and biological evaluation of novel 2-hydroxy-1 H-indene-1,3(2 H)-dione derivatives as FGFR1 inhibitors [pharmacia.pensoft.net]

- 13. chemrj.org [chemrj.org]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to Keto-Enol Tautomerism in Cyclic β-Diketones: Principles, Quantification, and Applications

Abstract

Keto-enol tautomerism is a fundamental principle of organic chemistry, describing the chemical equilibrium between a keto and an enol form of a carbonyl compound. In the realm of cyclic β-diketones, this equilibrium is governed by a unique interplay of structural constraints and environmental factors, distinguishing it significantly from linear analogues. This guide provides a comprehensive exploration of the thermodynamic landscape, analytical quantification, and practical implications of tautomerism in these crucial cyclic scaffolds. Designed for researchers, medicinal chemists, and materials scientists, this document synthesizes theoretical principles with field-proven analytical methodologies, offering a robust framework for understanding and manipulating this dynamic equilibrium in drug development and beyond.

The Unique Thermodynamic Landscape of Cyclic β-Diketones

Unlike their linear counterparts, such as acetylacetone, which can form a stable, six-membered quasi-aromatic ring via intramolecular hydrogen bonding in the enol form, cyclic β-diketones are conformationally restricted.[1][2] This structural rigidity prevents the formation of the classic intramolecular hydrogen bond that so strongly favors the enol state in acyclic systems.[3] Consequently, the tautomeric equilibrium in cyclic β-diketones is a more nuanced balance of competing factors, often favoring the diketo form, especially in aqueous environments.[3][4]

The primary drivers influencing the equilibrium include:

-

Ring Strain and Size: The stability of the enol form is heavily dependent on the ring size. The introduction of an endocyclic double bond in the enol tautomer can either alleviate or exacerbate ring strain.[5] For instance, computational studies have shown that while five- and six-membered rings can accommodate the enol form, smaller rings like cyclobutane-1,3-dione do not favor enolization due to a significant increase in ring strain.[5]

-

Electronic Effects of Substituents: The presence of electron-withdrawing or electron-donating groups on the cyclic backbone can significantly alter the acidity of the α-protons and the stability of the resultant enol or enolate. Electron-withdrawing groups generally increase the acidity of the α-hydrogen, thereby favoring the enol form.[4][6]

-

Solvent Effects: The solvent environment is arguably the most critical external factor.[6][7] Polar protic solvents (e.g., water, methanol) can effectively hydrogen-bond with and stabilize the carbonyl groups of the diketo form, shifting the equilibrium in its favor.[8][9] Conversely, non-polar, aprotic solvents (e.g., hexane, benzene) are less able to stabilize the polar diketo tautomer, leading to a relative increase in the enol concentration.[8] Polar aprotic solvents like DMSO can stabilize the enol tautomer through strong hydrogen bond acceptance.[1]

The interplay of these factors dictates the percentage of each tautomer present at equilibrium, which in turn defines the molecule's reactivity, polarity, and biological activity.

Figure 1: General equilibrium between the diketo form and the two possible enol tautomers in a cyclic β-diketone system.

Quantitative Analysis of Tautomeric Equilibria

Accurate quantification of the keto-enol ratio is essential for structure-activity relationship (SAR) studies and for understanding reaction mechanisms. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and widely used technique for this purpose, as the tautomerization is typically slow on the NMR timescale, allowing for the distinct observation and integration of signals from both forms.[4][10]

Protocol: Quantification of Keto-Enol Ratio by ¹H NMR Spectroscopy

This protocol provides a self-validating method for determining the equilibrium constant (Keq) of tautomerism.

Objective: To determine the relative concentrations of the keto and enol tautomers of a cyclic β-diketone in a given deuterated solvent.

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the cyclic β-diketone.

-

Dissolve the sample in 0.6-0.7 mL of the desired deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a clean, dry NMR tube.

-

Causality: The choice of solvent is critical as it directly influences the equilibrium position.[11] Using a range of solvents with varying polarities provides a comprehensive understanding of the system.

-

Add a small amount of an internal standard (e.g., tetramethylsilane, TMS, typically pre-added to the solvent) for chemical shift referencing.

-

-

NMR Data Acquisition:

-

Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the protons being integrated. This is crucial for accurate integration.

-

Trustworthiness: An inadequate relaxation delay will lead to signal saturation and inaccurate integration, compromising the quantitative data. A T₁ inversion-recovery experiment can be performed to determine the T₁ values if high accuracy is required.

-

Acquire the spectrum at a constant, known temperature, as the equilibrium can be temperature-dependent.[6][12]

-

-

Spectral Analysis and Data Processing:

-

Reference the spectrum to the internal standard (TMS at 0.00 ppm).

-

Identify the characteristic signals for each tautomer.

-

Carefully integrate the identified signals. It is essential to integrate a signal unique to each form.

-

-

Calculation of Equilibrium Constant (Keq):

-

The percentage of the enol form (% Enol) is calculated using the integrated areas. Let Ienol be the integral of the vinylic proton (1H) and Iketo be the integral of the α-protons (2H).

% Enol = [ Ienol / ( Ienol + (Iketo / 2) ) ] × 100

-

Causality: The integral of the keto α-protons must be divided by two because it represents two protons, whereas the enol vinylic proton represents a single proton.[12] This normalization is critical for an accurate molar ratio.

-

The equilibrium constant is calculated as:

Keq = [Enol] / [Keto] = ( Ienol ) / ( Iketo / 2 )

-

Data Summary:

| Compound | Solvent | % Enol (at ~25°C) | Reference |

| Cyclohexane-1,3-dione | Chloroform (CDCl₃) | High (forms H-bonded dimers) | [13] |

| Cyclohexane-1,3-dione | Acetonitrile | Low (monomer favored) | [13] |

| Acetylacetone (acyclic) | Carbon Tetrachloride (CCl₄) | ~92% | [8][14] |

| Acetylacetone (acyclic) | Water (D₂O) | < 2% | [14] |

This table illustrates the dramatic effect of both molecular structure (cyclic vs. acyclic) and solvent on the tautomeric equilibrium.

Figure 2: Standard workflow for the quantification of keto-enol tautomerism using ¹H NMR spectroscopy.

Complementary Analytical Techniques

-

¹³C NMR Spectroscopy: Provides confirmatory data, with distinct signals for the carbonyl carbons in the keto form and the sp² carbons (C=C-OH) in the enol form.[15]

-

UV-Vis Spectroscopy: This technique is particularly useful for studying solvent effects.[16] The enol form, with its extended π-conjugation (O=C-C=C-OH), typically exhibits a π→π* transition at a longer wavelength (lower energy) compared to the n→π* transition of the isolated carbonyl groups in the diketo form.[17][18] By monitoring the solvatochromic shifts and changes in absorbance, one can qualitatively and sometimes quantitatively assess the shift in equilibrium.[19]

-

Computational Chemistry: Density Functional Theory (DFT) calculations are invaluable for predicting the relative thermodynamic stabilities of tautomers in both the gas phase and in various solvents (using continuum solvation models like CPCM).[3][9][20] These theoretical calculations can corroborate experimental findings and provide insights into transition state energies.[5][9]

Implications in Drug Development and Materials Science

The tautomeric state of a cyclic β-diketone is not a mere chemical curiosity; it is a critical determinant of its function. The β-dicarbonyl moiety is a key structural motif in many biologically active compounds and is a versatile building block in medicinal chemistry.[21][22]

-

Pharmacological Activity: The two tautomers possess different shapes, polarities, and hydrogen bonding capabilities (donor/acceptor). This can lead to significant differences in how they interact with biological targets like enzymes or receptors. One tautomer may bind with high affinity while the other is inactive. Therefore, understanding the dominant tautomeric form in a physiological (aqueous) environment is crucial for rational drug design.[4][10]

-

Drug Delivery and Bioavailability: The polarity difference between the more polar diketo form and the less polar enol form can affect a drug's solubility, lipophilicity (LogP), and ability to cross cell membranes.

-

Coordination Chemistry and Theranostics: The enolate form of β-diketones is an exceptional chelating ligand for a vast array of metal ions.[23][24] This property is exploited in the development of:

-

Metal-based Drugs: Using the diketone scaffold to carry therapeutic metal ions (e.g., platinum-based agents).[23]

-

Contrast Agents: Chelating paramagnetic ions for use as contrast agents in diagnostic imaging.[23]

-

Luminescent Materials: The ligands influence the luminescent properties of lanthanide complexes.[3]

-

Conclusion

The keto-enol tautomerism of cyclic β-diketones represents a complex equilibrium dictated by a fine balance of intrinsic structural factors and extrinsic environmental conditions. Unlike linear systems, the absence of intramolecular hydrogen bonding in the enol form makes the equilibrium highly sensitive to ring strain, substitution, and particularly the solvent. A thorough understanding and precise quantification of this equilibrium, primarily achieved through robust NMR spectroscopy protocols and supported by computational studies, are indispensable for professionals in drug discovery and materials science. By controlling and predicting the tautomeric state, scientists can modulate biological activity, optimize physicochemical properties, and design novel metal complexes with tailored functions, underscoring the profound impact of this fundamental chemical principle on advanced applications.

References

- Di Donato, F., et al. (2018). Keto-enol tautomerism in linear and cyclic β-diketones: A DFT study in vacuo and in solution. [Source, URL not available in search results]

- Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. [Source, URL not available in search results]

-

Busti, S., et al. (2010). Solvent effect on keto-enol tautomerism in a new B-diketone: a comparison between experimental data and different theoretical approaches. IRIS.[Link]

-

Sahu, P. K., & Deka, R. C. (2020). DFT Study To Explore the Importance of Ring Size and Effect of Solvents on the Keto–Enol Tautomerization Process of α- and β-Cyclodiones. ACS Omega.[Link]

-

Busti, S., et al. (2010). Solvent effect on keto–enol tautomerism in a new β-diketone: a comparison between experimental data and different theoretical approaches. RSC Publishing.[Link]

-

β-Diketones and Their Derivatives: Synthesis, Characterization and Biomedical Applications. MDPI.[Link]

-

Explain in detail about the factors affecting keto enol tautomerism. askIITians. (2014). [Link]

-

Hill, R. K., & Ledford, N. D. (2009). Determination of Solvent Effects on Keto–Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR Revisiting a Classic Physical Chemistry Experiment. Journal of Chemical Education.[Link]

- DiVerdi, J. A. NMR Determination of Keto-Enol Equilibrium Constants. [Source, URL not available in search results]

-

Gorodetsky, M., et al. (1967). Investigations of keto–enol tautomerism by carbon-13 nuclear magnetic resonance spectroscopy. Journal of the Chemical Society, Perkin Transactions 2.[Link]

-

Ashenhurst, J. (2022). Keto-Enol Tautomerism: Key Points. Master Organic Chemistry.[Link]

-

Hansen, P. E. (2021). Structural Studies of β-Diketones and Their Implications on Biological Effects. MDPI.[Link]

-

EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. ASU Core Research Facilities.[Link]

-

A STUDY OF TAUTOMERISM IN CYCLIC β-DIKETONES BY PROTON MAGNETIC RESONANCE. ResearchGate.[Link]

-

An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors. PubMed.[Link]

-

KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS. Canadian Science Publishing.[Link]

-

Keto-Enol Tautomerism. Chemistry LibreTexts. (2023). [Link]

-

Hansen, P. E. (2021). Structural Studies of β-Diketones and Their Implications on Biological Effects. PMC.[Link]

-

FACTORS AFFECTING THE Keto Enol Tautomerism. YouTube. (2020). [Link]

-

Some linear and cyclic β-diketones possessing different biological activity. ResearchGate.[Link]

-

β-diketones: Important Intermediates for Drug Synthesis. International Journal of Pharmaceutical Research and Allied Sciences.[Link]

-

A density functional theory study of keto-enol tautomerism in 1,2-cyclodiones: Substituent effects on reactivity and thermodynamic stability. ResearchGate.[Link]

-

Ali, B. M. (2023). Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods. Oriental Journal of Chemistry.[Link]

-

Keto–Enol Tautomerism. Fiveable.[Link]

-

What are the factors that govern the stability of keto-enol tautomerism? Quora. (2017). [Link]

-

INVESTIGATING THREE CYCLIC DIKETONE MOLECULES USING ROTATIONAL SPECTROSCOPY. IDEALS.[Link]

-

Calculating Thermodynamic Stabilities of Keto–Enol Tautomers of Aldehydes, Ketones, Esters, and Amides. PIPER.[Link]

-

β-Hydroxysulfoxides as chiral cyclic ketone equivalents: enantioselective synthesis of polysubstituted cyclohexanones, cyclohexenones and cyclohexenediones. Chemical Communications.[Link]

-

Reaction Paths of Keto−Enol Tautomerization of β-Diketones. ResearchGate.[Link]

-

Alcaide, B., & Almendros, P. (2022). Recent Developments in the Synthesis of β-Diketones. MDPI.[Link]

-

Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf. Slideshare.[Link]

-

Solvent Effects on the UV–Vis Absorption Properties and Tautomerism of N-Confused Tetraphenylporphyrin. The Journal of Organic Chemistry.[Link]

-

Interplay between conformational and solvent effects in UV-visible absorption spectra: curcumin tautomers as a case study. RSC Publishing.[Link]

-

Catalytic, Asymmetric Michael Reactions of Cyclic Diketones with β,γ-Unsaturated α-Ketoesters. Organic Letters.[Link]

-

Tautomerism of β-Diketones and β-Thioxoketones. MDPI.[Link]

-

Kinetics and thermodynamics of keto-enol tautomerism of simple carbonyl compounds: an approach based on a kinetic study of halogenation at low halogen concentrations. Journal of the American Chemical Society.[Link]

- Properties and application of diketones and their derivatives. [Source, URL not available in search results]

-

UV-Vis absorption spectrum of the enol tautomer (in blue) and emission... ResearchGate.[Link]

-

Alcaide, B., & Almendros, P. (2022). Recent Developments in the Synthesis of β-Diketones. PMC.[Link]

Sources

- 1. glaserr.missouri.edu [glaserr.missouri.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Explain in detail about the factors affecting keto enol tautomerism a - askIITians [askiitians.com]

- 7. Solvent effect on keto–enol tautomerism in a new β-diketone: a comparison between experimental data and different theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. m.youtube.com [m.youtube.com]

- 9. Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods – Oriental Journal of Chemistry [orientjchem.org]

- 10. Structural Studies of β-Diketones and Their Implications on Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. cores.research.asu.edu [cores.research.asu.edu]

- 13. researchgate.net [researchgate.net]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. Investigations of keto–enol tautomerism by carbon-13 nuclear magnetic resonance spectroscopy - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 16. walshmedicalmedia.com [walshmedicalmedia.com]

- 17. Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf [slideshare.net]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Solvent effect on keto-enol tautomerism in a new B-diketone: a comparison between experimental data and different theoretical approaches. [iris.unimo.it]

- 21. researchgate.net [researchgate.net]

- 22. ijpras.com [ijpras.com]

- 23. mdpi.com [mdpi.com]

- 24. yadda.icm.edu.pl [yadda.icm.edu.pl]

A Technical Guide to the Biological Potential of Indandione and Its Derivatives

Abstract

The indandione scaffold, a bicyclic aromatic β-diketone, serves as a privileged structure in medicinal chemistry, giving rise to derivatives with a remarkable breadth of biological activities.[1][2][3] Historically recognized for their anticoagulant properties as vitamin K antagonists, the applications of indandione derivatives have expanded significantly.[4][5] Modern research has unveiled their potential as potent anticancer, neuroprotective, and antimicrobial agents.[1][6][7][8] This technical guide provides an in-depth exploration of the synthesis, mechanisms of action, and biological evaluation of indandione derivatives. It is designed for researchers, scientists, and drug development professionals, offering detailed experimental protocols and summarizing key quantitative data to facilitate further investigation and application of this versatile chemical class.

Introduction: The Versatile Indandione Scaffold

Indandione and its derivatives are a class of compounds that have garnered significant interest due to their wide range of biological activities.[3] The core structure, 1,3-indandione, is a rigid bicyclic framework that is amenable to chemical modification, particularly at the 2-position. This allows for the creation of a diverse library of compounds with varied pharmacological profiles.[6][7]

General Synthesis Strategies

The synthesis of biologically active indandione derivatives often begins with a Knoevenagel condensation reaction.[9][10] This reaction typically involves the condensation of 1,3-indandione with various aldehydes to form 2-arylidene-1,3-indandione derivatives.[6][10] Further modifications can be made to these derivatives to enhance their biological activity. For instance, the Friedel-Crafts reaction has also been employed for the derivatization of 1,3-indandione at the 2-position.[11]

The general workflow for synthesizing and screening these derivatives is a systematic process that begins with the rational design of target molecules, followed by chemical synthesis and purification. The purified compounds then undergo a battery of in vitro biological assays to determine their activity in various domains.

The Classical Application: Anticoagulant Activity

The first major therapeutic application of indandione derivatives was as oral anticoagulants.[4] Compounds like phenindione and anisindione were developed as alternatives to coumarin-based drugs such as warfarin.[12][13]

Mechanism of Action: Vitamin K Epoxide Reductase Inhibition

Indandione anticoagulants function as vitamin K antagonists.[4][5] They inhibit the enzyme Vitamin K epoxide reductase complex subunit 1 (VKORC1).[4][14] This enzyme is critical for the vitamin K cycle, which is necessary for the synthesis of active clotting factors II, VII, IX, and X in the liver.[4][13] By blocking VKORC1, indandiones prevent the reduction of vitamin K epoxide to its active hydroquinone form. This depletion of reduced vitamin K leads to the production of under-carboxylated, inactive clotting factors, thereby reducing the coagulability of the blood.[4][14]

Protocol: In Vitro Evaluation of Anticoagulant Activity

The anticoagulant effect of indandione derivatives can be assessed in vitro using standard coagulation assays such as the Prothrombin Time (PT) and the Activated Partial Thromboplastin Time (aPTT).[15][16][17] These assays measure the time it takes for plasma to clot after the addition of specific reagents, reflecting the integrity of the extrinsic/common and intrinsic/common pathways of the coagulation cascade, respectively.[15][18]

Objective: To determine the in vitro anticoagulant activity of a test indandione derivative by measuring its effect on PT and aPTT.

Materials:

-

Test compound dissolved in a suitable solvent (e.g., DMSO).

-

Platelet-Poor Plasma (PPP), obtained by centrifuging citrated whole blood.[16]

-

PT reagent (containing tissue factor and phospholipids).

-

aPTT reagent (containing a contact activator and phospholipids).

-

Calcium chloride (CaCl₂) solution.

-

Semi-automated coagulation analyzer.[16]

-

Positive control (e.g., heparin or warfarin).

-

Negative control (vehicle).

Procedure:

-

Preparation: Prepare serial dilutions of the test compound and controls in the vehicle. Warm the CaCl₂ solution and reagents to 37°C.[16]

-

Incubation: In a cuvette, incubate 50 µL of PPP with 50 µL of the test compound dilution (or control) at 37°C for a specified time (e.g., 1-3 minutes).[16]

-

aPTT Measurement:

-

Add 50 µL of pre-warmed aPTT reagent to the PPP-compound mixture.

-

Incubate for the time recommended by the reagent manufacturer (typically 3-5 minutes) at 37°C.

-

Initiate clotting by adding 50 µL of pre-warmed CaCl₂ solution.

-

The coagulation analyzer will automatically measure the time until clot formation.

-

-

PT Measurement:

-

To a separate PPP-compound mixture, initiate clotting by adding 100 µL of pre-warmed PT reagent (which contains calcium).

-

The analyzer will measure the clotting time.

-

-

Data Analysis: Record the clotting times in seconds. Compare the clotting times of the test compound-treated samples to the vehicle control. An increase in clotting time indicates anticoagulant activity.

Causality and Validation: The prolongation of PT and aPTT is directly caused by the inhibition of vitamin K-dependent clotting factors. The use of both positive and negative controls is crucial for validating the assay. A known anticoagulant should produce a predictable increase in clotting time, while the vehicle should have no effect. Running each concentration in triplicate allows for statistical analysis and ensures the reproducibility of the results.

A Modern Frontier: Anticancer Activity

Recent research has highlighted the significant potential of indandione derivatives as anticancer agents.[6][19][20] These compounds have been shown to exert cytotoxic effects against a variety of human cancer cell lines through diverse mechanisms.[6][21]

Mechanisms of Anticancer Action

The anticancer effects of indandione derivatives are attributed to several mechanisms, including:

-

Induction of Apoptosis: Many derivatives trigger programmed cell death in cancer cells.[6]

-

Cell Cycle Arrest: Compounds can halt the cell cycle at specific phases, such as the G2/M phase, preventing cell proliferation.[21]

-

Generation of Reactive Oxygen Species (ROS): Some derivatives increase intracellular ROS levels, leading to oxidative stress and cell death.[21]

-

Inhibition of Key Signaling Pathways: Certain derivatives have been shown to inhibit pathways crucial for cancer cell survival and proliferation, such as the NF-κB pathway, and downregulate anti-apoptotic proteins like Bcl-2.[21]

-

Tubulin Polymerization Inhibition: Some compounds interfere with microtubule dynamics, a validated target for cancer chemotherapy.[7]

Protocol: MTT Assay for Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[22][23][24][25]

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that can reduce the yellow tetrazolium salt MTT into insoluble purple formazan crystals.[23][24] The amount of formazan produced is directly proportional to the number of viable cells.[22] These crystals are then solubilized, and the absorbance of the resulting solution is measured spectrophotometrically.[22][24]

Objective: To determine the half-maximal inhibitory concentration (IC50) of an indandione derivative on a specific cancer cell line.

Materials:

-

Cancer cell line of interest (e.g., HT-29 colorectal cancer cells).[21]

-

Complete culture medium.

-

96-well clear, flat-bottom tissue culture plates.[26]

-

Test indandione derivative dissolved in DMSO.

-

MTT solution (typically 5 mg/mL in PBS).[24]

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl).[25][26]

-

Phosphate-Buffered Saline (PBS).

-

Multichannel pipette.

-

Plate reader capable of measuring absorbance at ~570 nm.[24]

Step-by-Step Methodology:

-

Cell Seeding:

-

Compound Treatment:

-

Prepare a serial dilution of the test compound in culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include vehicle-only wells (negative control) and wells with no cells (background control).

-

Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

Formazan Solubilization:

-

Carefully remove the medium from each well without disturbing the formazan crystals.

-

Add 100 µL of the solubilization solution (e.g., DMSO) to each well.[26]

-

Mix thoroughly by gentle pipetting or by shaking the plate on an orbital shaker for about 15 minutes to ensure complete dissolution of the crystals.[24][26]

-

-

Absorbance Measurement:

-

Data Analysis:

-

Subtract the average absorbance of the background control wells from all other readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control: (% Viability) = (Absorbance_treated / Absorbance_vehicle) * 100.

-

Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

-

Self-Validation System: The reliability of the MTT assay depends on proper controls. A vehicle control establishes the baseline 100% viability. A positive control (a known cytotoxic agent) validates the cell line's sensitivity and the assay's performance. The background control corrects for any non-specific absorbance. Ensuring cells are in the exponential growth phase during treatment is critical for consistent results.[22]

Data Summary: Anticancer Activity of Selected Indandione Derivatives

The following table summarizes the cytotoxic activity (IC50) of representative indandione derivatives against various cancer cell lines, as reported in the literature.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Thiazolyl hydrazone derivative (ITH-6) | HT-29 (colorectal) | 0.41 ± 0.19 | [21] |

| Thiazolyl hydrazone derivative (ITH-6) | COLO 205 (colorectal) | 0.89 ± 0.22 | [21] |

| Thiazolyl hydrazone derivative (ITH-6) | KM 12 (colorectal) | 1.12 ± 0.15 | [21] |

| 2-Arylidene-1,3-indandiones | Various | Varies | [6] |

Neuroprotective Potential

Indandione derivatives are emerging as promising agents for the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's disease.[1][27][28] Their neuroprotective effects are often attributed to their ability to inhibit key enzymes involved in the pathophysiology of these disorders.[27]

Mechanism: Cholinesterase Inhibition

A primary target for indandione derivatives in the context of neuroprotection is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[7][27][29] These enzymes are responsible for the breakdown of the neurotransmitter acetylcholine.[29] By inhibiting these enzymes, indandione derivatives can increase acetylcholine levels in the brain, a key therapeutic strategy for managing the cognitive symptoms of Alzheimer's disease.[28][29] The drug Donepezil, a well-established treatment for Alzheimer's, is itself an indanone derivative.[27][28]

Protocol: Ellman's Method for Cholinesterase Inhibition Assay

Ellman's assay is a rapid and reliable colorimetric method for measuring cholinesterase activity and inhibition.[29][30][31]

Principle: The assay uses acetylthiocholine (ATC) as a substrate, which is hydrolyzed by AChE to produce thiocholine.[29][32] Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to form a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which is quantified by measuring its absorbance at 412 nm.[29][31] The rate of color formation is directly proportional to the enzyme's activity.[29][32]

Objective: To determine the IC50 value of an indandione derivative against AChE.

Materials:

-

Acetylcholinesterase (AChE) enzyme.

-

Acetylthiocholine (ATC) iodide substrate.

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

-

Phosphate buffer (e.g., 0.1 M, pH 8.0).

-

Test indandione derivative.

-

96-well microplate and plate reader.

Procedure:

-

Reagent Preparation: Prepare solutions of AChE, ATC, and DTNB in the phosphate buffer. Prepare serial dilutions of the test inhibitor.

-

Assay Setup: In a 96-well plate, add the following to each well in order:

-

Phosphate buffer.

-

Test inhibitor solution at various concentrations (or vehicle for control).

-

DTNB solution.

-

AChE enzyme solution.

-

-

Pre-incubation: Pre-incubate the mixture for a short period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: Start the reaction by adding the ATC substrate solution to all wells.

-

Kinetic Measurement: Immediately measure the change in absorbance at 412 nm over time (e.g., every minute for 5-10 minutes) using a microplate reader in kinetic mode.

-

Data Analysis:

-

Calculate the rate of reaction (V) for each concentration of the inhibitor (change in absorbance per minute).

-

Calculate the percentage of inhibition: (% Inhibition) = [1 - (V_inhibitor / V_control)] * 100.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

-

Causality and Validation: The assay directly measures the enzymatic activity, so a decrease in the rate of color formation is a direct result of enzyme inhibition. It is critical to run controls without the enzyme to account for any non-enzymatic hydrolysis of the substrate. Potential interference from the test compound (e.g., if it absorbs at 412 nm or reacts with DTNB) should be checked by running appropriate controls.[33]

Antimicrobial and Antifungal Applications

The indandione scaffold has also been explored for its potential in developing new antimicrobial and antifungal agents, addressing the growing challenge of drug resistance.[7][8][9][34] Derivatives have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains.[7][8][35]

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard laboratory technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[36][37][38]

Objective: To determine the MIC of an indandione derivative against selected bacterial or fungal strains.

Materials:

-

Test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).[8]

-

Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria).

-

Sterile 96-well microtiter plates.[39]

-

Test compound stock solution.

-

Bacterial/fungal inoculum standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL).

Step-by-Step Methodology:

-

Prepare Dilution Series:

-

Dispense 100 µL of sterile broth into all wells of a 96-well plate.[39]

-

Add 100 µL of the test compound stock solution (at 2x the highest desired concentration) to the first column of wells.[39]

-

Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating this process across the plate to column 10. Discard 100 µL from column 10.[39] Column 11 will serve as the positive control (inoculum only), and column 12 as the negative control (broth only).[39]

-

-

Inoculation:

-

Incubation:

-

Reading and Interpretation:

Self-Validation System: The inclusion of a growth control (positive control) and a sterility control (negative control) is essential. The growth control confirms the viability of the inoculum and its ability to grow under the assay conditions. The sterility control ensures that the broth and plate were not contaminated. It is also good practice to include a known antibiotic as a reference standard to validate the susceptibility of the test organism.

Data Summary: Antimicrobial Activity of Selected Indandione Derivatives

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| 1-Indanone derivative | Pseudomonas aeruginosa | 15.6 | [7] |

| 1-Indanone derivative | Staphylococcus aureus | 31.3 | [7] |

| 1,3-Indanedione Schiff Base | S. aureus | Moderate Activity | [9] |

| 1,3-Indanedione Schiff Base | E. coli | Moderate Activity | [9] |

| Aurone/Indanone Hybrids | Gram-positive bacteria | Varies | [35] |

Conclusion and Future Perspectives

The indandione core structure is a remarkably versatile scaffold that has yielded compounds with significant therapeutic potential across multiple disease areas. From its historical roots in anticoagulation to its modern applications in oncology, neurodegenerative disease, and infectious disease, the indandione framework continues to be a fertile ground for drug discovery. The synthetic tractability of the core allows for fine-tuning of its pharmacological properties, enabling the development of multi-target-directed ligands and highly potent and selective agents. Future research will likely focus on optimizing the safety and efficacy profiles of these derivatives, exploring novel mechanisms of action, and advancing the most promising candidates into preclinical and clinical development. The continued exploration of this chemical space holds considerable promise for addressing unmet medical needs.

References

- A Technical History of Indanedione Anticoagulant Discovery - Benchchem.

-

Broth Dilution Method for MIC Determination - Microbe Online. Available from: [Link]

-

MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies. Available from: [Link]

-

Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. Available from: [Link]

- Application Notes and Protocols for 1,3-Indandione Derivatives in Anticancer Agent Development - Benchchem.

-

Synthesis of 1-indanones with a broad range of biological activity - Beilstein Journals. Available from: [Link]

-

Indandione and Its Derivatives - Chemical Compounds with High Biological Potential. Available from: [Link]

-

Electrochemical Synthesis of Novel 1,3-Indandione Derivatives and Evaluation of Their Antiplatelet Aggregation Activities - NIH. Available from: [Link]

-

Indandione and Its Derivatives - Chemical Compounds with High Biological Potential - PubMed. Available from: [Link]

-

Mechanism of action of anticoagulants: correlation between the inhibition of prothrombin synthesis and the regeneration of vitamin K1 from vitamin K1 epoxide - PubMed. Available from: [Link]

-

Synthesis of Novel 1,3-Indandione Derivatives and Investigation Their Anti-Microbial and Anti-Fungal Activity - ResearchGate. Available from: [Link]

-

Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. Available from: [Link]

-

Synthesis and Neuroprotective Evaluation of Substituted Indanone/Benzofuranone and Piperidine Hybrids - PubMed. Available from: [Link]

-

Determination of acetylcholinesterase activity by the Ellman assay: a versatile tool for in vitro research on medical countermeasures against organophosphate poisoning - PubMed. Available from: [Link]

-

MIC Determination By Microtitre Broth Dilution Method - Hancock Lab. Available from: [Link]

-

Minimal Inhibitory Concentration (MIC) - Biology LibreTexts. Available from: [Link]

-

Broth microdilution assay: Significance and symbolism. Available from: [Link]

- MTT Cytotoxicity Assay and Exotoxin A (ExoA) Titration.

-

Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders. Available from: [Link]

-

Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed. Available from: [Link]

-

Cytotoxic and Anticancer Activities of Indoline-2,3-dione (Isatin) and Its Derivatives. Available from: [Link]

- Application of Indanones in the Synthesis of Neuroprotective Agents: Application Notes and Protocols - Benchchem.

- Application Notes and Protocols: Determination of Cholinesterase Inhibition by AChE/BChE-IN-8 using Ellman's Assay - Benchchem.

-

SYNTHESIS OF NOVEL 1, 3-INDANEDIONE DERIVATIVES AND PHARMACOLOGICAL EVALUATION AS ANTI-MICROBIAL, ANTI-OXIDATIVE AGENTS | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Available from: [Link]

-

Anticoagulants Influence the Performance of In Vitro Assays Intended for Characterization of Nanotechnology-Based Formulations - NIH. Available from: [Link]

- Drug therapy review—coumarin and indandione derivatives.

-

New Findings about Ellman's Method to Determine Cholinesterase Activity - ResearchGate. Available from: [Link]

-

Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study - PMC - NIH. Available from: [Link]

-

What is the mechanism of Fluindione? - Patsnap Synapse. Available from: [Link]

-

Optimal detection of cholinesterase activity in biological samples: modifications to the standard Ellman's assay - PubMed. Available from: [Link]

-

Indandione and Its Derivatives - Chemical Compounds with High Biological Potential. Available from: [Link]

-

Anticancer compounds based on indene/ 1,3‐indandione based... - ResearchGate. Available from: [Link]

-

Electrochemical Synthesis of Novel 1,3-Indandione Derivatives and Evaluation of Their Antiplatelet Aggregation Activities - Brieflands. Available from: [Link]

-

Synthesis of New 1,3-indandione Derivatives | Semantic Scholar. Available from: [Link]

-

Indandione and Its Derivatives - Chemical Compounds with High Biological Potential. Available from: [Link]

-

Antibacterial, antifungal and antileishmanial activities of indolone-N-oxide derivatives. Available from: [Link]

-

In vitro and in vivo anticoagulant activity of heparin-like biomacromolecules and the mechanism analysis for heparin-mimicking activity - PubMed. Available from: [Link]

-

In Vitro Anticoagulant Activity and Active Components of Safflower Injection - MDPI. Available from: [Link]

-

Coagulation assays and anticoagulant monitoring | Hematology, ASH Education Program. Available from: [Link]

-

Indane-1,3-Dione: From Synthetic Strategies to Applications - PMC - PubMed Central. Available from: [Link]

-

Synthesis and Activity of Aurone and Indanone Derivatives - PubMed. Available from: [Link]

-

Coagulation Assays | Circulation - American Heart Association Journals. Available from: [Link]

Sources

- 1. eurekaselect.com [eurekaselect.com]

- 2. Indandione and Its Derivatives - Chemical Compounds with High Biological Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benthamdirect.com [benthamdirect.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Mechanism of action of anticoagulants: correlation between the inhibition of prothrombin synthesis and the regeneration of vitamin K1 from vitamin K1 epoxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 8. researchgate.net [researchgate.net]

- 9. ijpsr.com [ijpsr.com]

- 10. researchgate.net [researchgate.net]

- 11. Electrochemical Synthesis of Novel 1,3-Indandione Derivatives and Evaluation of Their Antiplatelet Aggregation Activities [brieflands.com]

- 12. Electrochemical Synthesis of Novel 1,3-Indandione Derivatives and Evaluation of Their Antiplatelet Aggregation Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. What is the mechanism of Fluindione? [synapse.patsnap.com]

- 15. Anticoagulants Influence the Performance of In Vitro Assays Intended for Characterization of Nanotechnology-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. ashpublications.org [ashpublications.org]

- 18. ahajournals.org [ahajournals.org]

- 19. journaljpri.com [journaljpri.com]

- 20. researchgate.net [researchgate.net]

- 21. Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]

- 22. clyte.tech [clyte.tech]

- 23. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 24. MTT assay protocol | Abcam [abcam.com]

- 25. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 26. static.igem.wiki [static.igem.wiki]

- 27. Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders [pubmed.ncbi.nlm.nih.gov]

- 28. pdf.benchchem.com [pdf.benchchem.com]

- 29. pdf.benchchem.com [pdf.benchchem.com]

- 30. Determination of acetylcholinesterase activity by the Ellman assay: a versatile tool for in vitro research on medical countermeasures against organophosphate poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

- 32. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]

- 33. Optimal detection of cholinesterase activity in biological samples: modifications to the standard Ellman's assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. researchgate.net [researchgate.net]

- 35. Synthesis and Activity of Aurone and Indanone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 36. microbeonline.com [microbeonline.com]

- 37. bio.libretexts.org [bio.libretexts.org]

- 38. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 39. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

An In-depth Technical Guide to the Synthesis of Indane-1,3-dione Derivatives

Introduction: The Versatile Indane-1,3-dione Scaffold

The indane-1,3-dione core is a privileged scaffold in modern organic and medicinal chemistry.[1][2][3] Its unique structural features—a bicyclic system fusing a benzene ring with a five-membered ring bearing two carbonyl groups—confer a remarkable degree of chemical reactivity and versatility. This guide provides an in-depth exploration of the primary synthetic routes to the indane-1,3-dione core and its subsequent derivatization, with a focus on the underlying chemical principles and field-proven methodologies relevant to researchers in drug development and materials science.

The significance of indane-1,3-dione derivatives spans a wide array of applications. In medicinal chemistry, they are foundational to the development of compounds with anticoagulant, anti-inflammatory, antibacterial, and antitumor properties.[1][2][4] Beyond the biomedical sphere, their utility extends to organic electronics, photopolymerization, and optical sensing, underscoring the scaffold's importance as a versatile building block.[1][2][3] The key to this versatility lies in the reactivity of the C-2 methylene group, which is flanked by two electron-withdrawing carbonyl groups, rendering its protons highly acidic and thus an excellent site for a multitude of chemical transformations.[1]

Part 1: Core Synthesis of the Indane-1,3-dione Scaffold

The most direct and widely adopted method for constructing the fundamental indane-1,3-dione ring system is through a base-catalyzed condensation reaction, typically a Claisen condensation, between a dialkyl phthalate and a reagent providing an active methylene group, followed by acidic hydrolysis and decarboxylation.

Mechanism and Rationale

The classical approach involves the condensation of a dialkyl phthalate, such as diethyl phthalate, with an alkyl acetate (e.g., ethyl acetate) in the presence of a strong base like sodium ethoxide.[1][5][6] The base abstracts a proton from the α-carbon of the ethyl acetate to generate an enolate, which then acts as a nucleophile. This enolate attacks one of the electrophilic carbonyl carbons of the diethyl phthalate. Subsequent intramolecular cyclization and elimination of an alkoxide group yield the β-keto ester intermediate, ethyl 2-carboxy-1,3-indanedione. The final step involves acidic workup and heating, which promotes hydrolysis of the ester and decarboxylation to afford the target indane-1,3-dione.[6]

The choice of a strong, non-nucleophilic base is critical to ensure efficient enolate formation without competing side reactions. The entire process is a robust and scalable method for producing the core scaffold, which serves as the primary starting material for a vast library of derivatives.

Experimental Protocol: Synthesis of Indane-1,3-dione

This protocol describes the synthesis from diethyl phthalate and ethyl acetate.

Materials:

-

Diethyl phthalate

-

Sodium metal

-

Absolute ethanol

-

Ethyl acetate (dry)

-

Sulfuric acid (concentrated)

-

Diethyl ether

-

Deionized water

Procedure:

-

Preparation of Sodium Ethoxide: In a three-necked flask equipped with a reflux condenser and a dropping funnel, carefully add metallic sodium to absolute ethanol under an inert atmosphere (e.g., nitrogen or argon) to prepare a solution of sodium ethoxide.

-

Condensation Reaction: To the freshly prepared sodium ethoxide solution, add diethyl phthalate. Heat the mixture to reflux.

-

Slowly add dry ethyl acetate via the dropping funnel over a period of 90 minutes, maintaining the temperature between 80-90°C.[6] The reaction is exothermic and may require external cooling to maintain the desired temperature range.[6]

-

After the addition is complete, continue to heat the mixture at reflux for an additional 3 hours. The reaction mixture will become a thick, yellow solid.[6]

-

Cool the reaction mixture and quench any unreacted sodium by carefully adding a mixture of ethyl acetate and ethanol.

-

Isolation of Intermediate: Collect the yellow solid precipitate by vacuum filtration. Wash the solid sequentially with diethyl ether and ethyl acetate to remove impurities.[6]

-

Hydrolysis and Decarboxylation: Suspend the isolated yellow solid (ethyl 1,3-dioxo-2-indane carboxylate sodium salt) in hot water and heat to boiling for 10 minutes to remove residual organic solvents.[6]

-

Cool the solution to approximately 15°C in an ice bath.

-

Slowly and carefully add a dilute solution of sulfuric acid with stirring. A yellow solid, indane-1,3-dione, will precipitate.[6]

-

Purification: Collect the crude product by vacuum filtration, wash with cold water until the filtrate is neutral, and dry. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid). A yield of approximately 42% can be expected.[6]

Part 2: Key Derivatization Strategies at the C-2 Position

The acidic nature of the C-2 methylene protons is the cornerstone of indane-1,3-dione's synthetic utility. This position serves as a versatile handle for introducing a wide range of functional groups and building complex molecular architectures.

Knoevenagel Condensation

The Knoevenagel condensation is a powerful reaction for forming C-C double bonds by reacting an active methylene compound with an aldehyde or ketone. For indane-1,3-dione, this reaction is typically performed with various aromatic aldehydes in the presence of a catalytic amount of a weak base, such as piperidine, in a polar solvent like ethanol.[1][2]

Causality: The base facilitates the deprotonation of the C-2 position of indane-1,3-dione to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the aldehyde. The resulting aldol-type adduct readily undergoes dehydration (elimination of water) to yield the highly conjugated 2-arylmethylene-1,3-indanedione derivative. The reaction is often driven to completion by the precipitation of the product from the reaction medium, simplifying purification to a simple filtration step.[1][2]

General Protocol: Knoevenagel Condensation

-

Dissolve indane-1,3-dione and the desired aromatic aldehyde in ethanol.

-

Add a catalytic amount of piperidine to the solution.

-

Reflux the mixture for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature or in an ice bath.

-

The product will typically precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold ethanol.

-

The product is often pure enough for subsequent use, but can be recrystallized if necessary.

Table 1: Representative Yields for Knoevenagel Condensation Products

| Aldehyde Substituent (R) | Product Yield (%) |

| 4-N,N-dimethylaminophenyl | 88% |

| 4-methoxyphenyl | 84% |

| 4-hydroxyphenyl | 88% |

| 4-chlorophenyl | 74% |

| 4-nitrophenyl | 94% |

| 2-thienyl | 89% |

Data sourced from a review on indane-1,3-dione synthesis, which typically reports yields greater than 70%.[1][2]

Halogenation, Cyanation, and Nitration

The active methylene group can also be directly functionalized via electrophilic substitution.

-

Halogenation: Dihalogenation at the C-2 position is readily achieved using standard halogenating agents. For instance, N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) in ethanol can provide 2,2-dichloro- or 2,2-dibromoindane-1,3-dione in excellent yields (95% and 92%, respectively).[2] Fluorination can be accomplished using reagents like Selectfluor®.[2]

-

Cyanation: A cyano group can be introduced by reacting indane-1,3-dione with acetonitrile in the presence of a base like sodium methoxide, yielding 2-cyano-1,3-indanedione in good yield (78%).[2]

-

Nitration: Direct nitration of the C-2 position is possible using nitric acid, affording 2-nitro-1,3-indanedione in 78% yield.[1][2]

These functionalizations provide valuable intermediates for further synthetic transformations, allowing for the introduction of diverse chemical handles.

Self-Condensation: The Synthesis of Bindone

Under specific basic or acidic conditions, indane-1,3-dione can undergo self-condensation to form a dimeric adduct known as Bindone.[1][2] Bindone is a potent electron acceptor and finds use in various material science applications.[1][2] The reaction involves one molecule of indane-1,3-dione acting as a nucleophile (after deprotonation at C-2) and a second molecule acting as an electrophile at one of its carbonyl carbons, followed by dehydration.

Part 3: Case Study: Synthesis of Anticoagulant Derivatives

Derivatives of indane-1,3-dione are well-known for their anticoagulant properties, acting as vitamin K antagonists. Anisindione, a 2-aryl substituted derivative, is a notable example. The synthesis of these compounds highlights the practical application of the previously discussed methodologies.

Synthetic Strategy

Two primary routes are employed for synthesizing 2-aryl and related derivatives with anticoagulant activity:

-

Route A: Reaction of Phthalide with Arylaldehydes: This method directly yields 2-arylindane-1,3-diones. The reaction proceeds by condensing phthalide with an appropriate arylaldehyde in the presence of a base.[7]

-

Route B: Knoevenagel Condensation and Subsequent Reduction: This two-step process begins with the Knoevenagel condensation of indane-1,3-dione with an arylaldehyde to form a 2-arylmethyleneindane-1,3-dione.[7] This intermediate is then reduced, typically using a reducing agent like sodium borohydride, to yield the corresponding 2-arylmethylindane-1,3-dione.[7][8]

Experimental Protocol: Synthesis of 2-Arylmethyleneindane-1,3-diones (Route B, Step 1)

This protocol is identical to the general Knoevenagel condensation described in Part 2 and is the first step in synthesizing a class of potential anticoagulant agents.[7]

Procedure:

-

In a round-bottom flask, combine equimolar amounts of indane-1,3-dione and the selected arylaldehyde (e.g., 4-methoxybenzaldehyde).

-

Add ethanol as the solvent to dissolve the reactants.

-

Introduce a few drops of piperidine as a catalyst.

-

Heat the mixture to reflux for 3-5 hours.

-

Cool the flask to room temperature, then place it in an ice bath to maximize precipitation.

-

Collect the crystalline product by vacuum filtration, wash with a small amount of cold ethanol, and air dry.

The resulting 2-arylmethylene derivative can then be subjected to reduction to obtain the final target compound.[7]

Conclusion

The indane-1,3-dione scaffold is a testament to the power of a well-designed chemical core. Its straightforward initial synthesis and the exceptional reactivity of the C-2 position provide chemists with a robust platform for generating molecular diversity. From the fundamental Claisen and Knoevenagel condensations to more specific functionalizations, the methodologies described herein offer a reliable toolkit for researchers. The proven success of these derivatives in fields like medicinal chemistry validates the continued exploration of this remarkable molecular framework.

References

-

D. Jacquemin, et al. (2022). Indane-1,3-Dione: From Synthetic Strategies to Applications. Molecules, 27(18), 5976. [Link]

-

D. Jacquemin, et al. (2022). Indane-1,3-Dione: From Synthetic Strategies to Applications. PubMed Central. [Link]

-

D. Jacquemin, et al. (2022). Indane-1,3-Dione: From Synthetic Strategies to Applications. ResearchGate. [Link]

- CN103121887A - Preparation method of 1,3-indandione compounds.

-

NCCHEMISTRY. (2022). 1,3-Indandione Synthesis from Diethyl Ftalate. YouTube. [Link]

-

K. Mitka, et al. (2009). Synthesis of Novel Indane-1,3-dione Derivatives and Their Biological Evaluation as Anticoagulant Agents. ResearchGate. [Link]

-

K. Mitka, et al. (2009). Synthesis of Novel Indane-1,3-dione Derivatives and Their Biological Evaluation as Anticoagulant Agents. Croatica Chemica Acta, 82(3), 613-618. [Link]

-

S. Mohammed, et al. (2023). Synthesis and screening of cyclic diketone indanedione derivatives as future scaffolds for neutrophil elastase inhibition. RSC Medicinal Chemistry. [Link]

Sources

- 1. Indane-1,3-Dione: From Synthetic Strategies to Applications | Encyclopedia MDPI [encyclopedia.pub]

- 2. Indane-1,3-Dione: From Synthetic Strategies to Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and screening of cyclic diketone indanedione derivatives as future scaffolds for neutrophil elastase inhibition - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00106G [pubs.rsc.org]

- 5. CN103121887A - Preparation method of 1,3-indandione compounds - Google Patents [patents.google.com]

- 6. m.youtube.com [m.youtube.com]

- 7. hrcak.srce.hr [hrcak.srce.hr]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Acetyl-1H-indene-1,3(2H)-dione: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword

2-Acetyl-1H-indene-1,3(2H)-dione, a prominent member of the indanedione family, has garnered significant attention within the scientific community. Its unique chemical structure, characterized by a cyclic β-diketone moiety, imparts a versatile reactivity profile, making it a valuable scaffold in organic synthesis and a compound of interest in medicinal chemistry. This guide provides a comprehensive overview of its fundamental properties, synthetic methodologies, and burgeoning applications, with a particular focus on its relevance to drug discovery and development.

Part 1: Core Molecular Attributes

A thorough understanding of the physicochemical properties of this compound is paramount for its effective utilization in research and development.

Molecular Formula and Weight

The chemical formula for this compound is C11H8O3 [1][2][3]. This composition gives it a molecular weight of approximately 188.18 g/mol [2][4].

Structural Characteristics and Chemical Properties

This compound, also known as 2-acetyl-1,3-indandione, is a cyclic β-diketone[2]. This structural feature is the primary determinant of its chemical behavior. The presence of two carbonyl groups flanking a methylene group results in acidic protons at the C-2 position, making it susceptible to a variety of chemical transformations.

| Property | Value | Source |

| Molecular Formula | C11H8O3 | [1][2][3] |

| Molecular Weight | 188.18 g/mol | [2][4] |

| Melting Point | 109-112 °C | [2][4] |

| Appearance | Solid | N/A |

| CAS Number | 1133-72-8 | [2][4] |

Part 2: Synthesis and Reactivity

The synthesis of this compound and its derivatives is a well-established area of organic chemistry, with various methodologies available to researchers.

Synthetic Pathways

A common and efficient method for the synthesis of the parent indane-1,3-dione scaffold involves the condensation of diethyl phthalate and ethyl acetate in the presence of a strong base like sodium ethoxide. This is followed by neutralization to yield the desired product[5].

Further functionalization at the 2-position, such as acetylation, can be achieved through various standard organic reactions. The reactivity of the active methylene group is key to these transformations.

Experimental Protocol: Generalized Knoevenagel Condensation for the Synthesis of 2-Arylmethylene-1H-indene-1,3(2H)-diones

This protocol outlines a general procedure for the Knoevenagel condensation, a common reaction involving indane-1,3-dione derivatives.

-

Reactant Preparation: In a round-bottom flask, dissolve 1H-indene-1,3(2H)-dione (1 mmol) and the desired aldehyde (2 mmol) in 10 mL of ethanol.

-

Catalyst Addition: Add a catalytic amount of acetic acid to the mixture.

-

Reaction: Reflux the reaction mixture for 24 hours.

-

Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture and isolate the crude product. Purify the product by recrystallization or column chromatography.

Key Reactions

The versatile reactivity of this compound makes it a valuable intermediate in the synthesis of more complex molecules. For instance, it can undergo condensation reactions with various benzaldehydes to form cinnamoyl derivatives. These derivatives can then be further reacted with 1,2-diaminobenzene to synthesize 2H-1,5-benzodiazepines, a class of compounds with significant biological activities[6].

The reaction with aniline has also been studied, leading to the formation of an enamine, 2-[1-(N-phenylamino)-1-ethylidene]-indane-1,3-dione, as confirmed by quantum-chemical calculations and spectroscopic methods[7].

Part 3: Applications in Drug Discovery and Development

The indane-1,3-dione scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds.

Biological Activities

Derivatives of 1H-indene-1,3(2H)-dione have demonstrated a wide array of pharmacological activities, including:

Recently, novel derivatives of 2-hydroxy-1H-indene-1,3(2H)-dione have been synthesized and evaluated as inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1), a potential target for cancer therapy[9]. Furthermore, 2-arylidine-1H-indene-1,3(2H)-dione analogs have been designed and screened for their in vitro tyrosinase inhibitory activity[10].

Drug-Likeness Properties